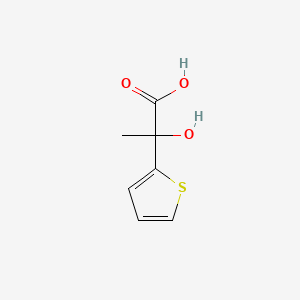

2-Hydroxy-2-(thien-2-yl)-propionic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8O3S |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

2-hydroxy-2-thiophen-2-ylpropanoic acid |

InChI |

InChI=1S/C7H8O3S/c1-7(10,6(8)9)5-3-2-4-11-5/h2-4,10H,1H3,(H,8,9) |

InChI Key |

IDYJVRNEEPLUCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CS1)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Hydroxy 2 Thien 2 Yl Propionic Acid

Direct Synthesis Approaches to 2-Hydroxy-2-(thien-2-yl)-propionic acid

Direct synthesis approaches aim to construct the target molecule in a single or a few convergent steps from readily available starting materials. A plausible and direct method involves the nucleophilic addition of a thiophene (B33073) organometallic species to a pyruvate (B1213749) derivative. For instance, the reaction of 2-lithiothiophene, generated in situ from thiophene and an organolithium reagent like n-butyllithium, with pyruvic acid or its corresponding ester (e.g., ethyl pyruvate), would directly form the carbon skeleton of the target molecule. Subsequent acidic workup would neutralize the resulting alkoxide and hydrolyze the ester, if used, to yield this compound.

Another direct approach could be the reaction of 2-acetylthiophene (B1664040). This involves the formation of a cyanohydrin by treating 2-acetylthiophene with a cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide. The resulting α-hydroxynitrile can then be hydrolyzed under acidic or basic conditions to afford the desired α-hydroxy acid. This two-step sequence is a classic and reliable method for the synthesis of α-hydroxy acids from ketones.

| Direct Synthesis Route | Key Reagents | Intermediate | Advantages |

| Organometallic Addition | 2-Lithiothiophene, Ethyl pyruvate | Ethyl 2-hydroxy-2-(thien-2-yl)propanoate | Convergent, builds carbon skeleton directly |

| Cyanohydrin Formation | 2-Acetylthiophene, NaCN, H+ | 2-Hydroxy-2-(thien-2-yl)propanenitrile | Utilizes a readily available ketone, well-established reaction |

Precursor-Based Synthetic Strategies

These strategies involve the construction of the target molecule by first synthesizing a key precursor and then elaborating it to the final product. This can be approached by either starting with a pre-functionalized thiophene or by forming the thiophene ring from acyclic precursors.

This approach begins with a thiophene derivative that is then elaborated. A key synthon is 2-thiophenecarboxaldehyde. This aldehyde can undergo a variety of carbon-carbon bond-forming reactions. For example, a Grignard reaction with methylmagnesium bromide would yield 1-(thien-2-yl)ethanol. Oxidation of this secondary alcohol would provide 2-acetylthiophene, which can then be converted to the target molecule via the cyanohydrin route as described previously.

Alternatively, the Reformatsky reaction offers a powerful method for the synthesis of β-hydroxy esters, which can be precursors to α-hydroxy acids. wikipedia.orgiitk.ac.in While the classic Reformatsky reaction yields β-hydroxy esters, modifications or alternative strategies starting from thiophene synthons can be envisioned. For example, a Reformatsky-type reaction involving a thiophene-containing carbonyl compound and an α-haloester could be explored.

| Thiophene Synthon | Reaction Type | Subsequent Steps | Resulting Intermediate |

| 2-Thiophenecarboxaldehyde | Grignard Reaction (MeMgBr) | Oxidation | 2-Acetylthiophene |

| Thiophene | Friedel-Crafts Acylation | (Not Applicable) | 2-Acetylthiophene |

An alternative strategy begins with a propanoic acid derivative and introduces the thiophene ring. For instance, a suitably functionalized propanoic acid derivative could undergo a ring-forming reaction. A classic approach to thiophene synthesis is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. While not directly applicable for this specific substitution pattern, it highlights the principle of constructing the thiophene ring around a pre-existing carbon framework.

A more direct approach would be the alpha-functionalization of a propanoic acid derivative. For example, 2-bromopropanoic acid or its ester could be used as an electrophile in a coupling reaction with a thiophene nucleophile, such as 2-lithiothiophene. Subsequent hydrolysis and introduction of the hydroxyl group at the alpha position would be required. A well-established method for the synthesis of α-hydroxy acids from carboxylic acids is the Hell-Volhard-Zelinsky reaction. Propanoic acid can be converted to 2-bromopropanoic acid, which upon nucleophilic substitution with hydroxide, yields 2-hydroxypropanoic acid (lactic acid). quora.com Adapting this to incorporate the thiophene moiety would be a multi-step process.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used for the synthesis of diverse thiophene derivatives. rsc.org For example, the Fiesselmann thiophene synthesis involves the reaction of thioglycolic acid derivatives with acetylenic compounds or β-keto esters to form substituted thiophenes. derpharmachemica.com One could envision a multi-component strategy where precursors for the propionic acid side chain are incorporated into a thiophene-forming MCR.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, could also be designed to form the thiophene ring and the side chain concurrently. These approaches, while synthetically elegant, would require significant design and optimization for this specific target.

Catalytic Approaches in the Synthesis of this compound

Catalysis, particularly using transition metals, offers powerful tools for the synthesis of thiophene derivatives. These methods can provide high efficiency, selectivity, and the potential for asymmetric synthesis.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for the functionalization of thiophene. Palladium- and nickel-catalyzed reactions, such as Suzuki, Stille, and Kumada couplings, are commonly used to form carbon-carbon bonds at specific positions on the thiophene ring.

For the synthesis of this compound, a catalytic approach could involve the coupling of a 2-halothiophene (e.g., 2-bromothiophene) with a suitable organometallic reagent containing the propionic acid moiety. For instance, a zinc or boronic ester derivative of ethyl 2-hydroxypropanoate could potentially be coupled with 2-bromothiophene (B119243) under palladium catalysis.

Direct C-H functionalization of thiophene is another attractive catalytic strategy. This avoids the need for pre-halogenated thiophenes. A transition metal catalyst could mediate the direct coupling of thiophene with a molecule containing the desired side chain. While challenging, this approach is at the forefront of synthetic methodology development.

| Catalytic Reaction | Catalyst | Thiophene Substrate | Coupling Partner |

| Suzuki Coupling | Palladium complex | 2-Thiopheneboronic acid | Ethyl 2-bromo-2-hydroxypropanoate |

| Kumada Coupling | Nickel complex | 2-Bromothiophene | Grignard reagent of an ester |

| Direct C-H Arylation | Rhodium or Palladium complex | Thiophene | A diazo compound with the propionate (B1217596) moiety |

An important consideration in the synthesis of this compound is the potential for asymmetric synthesis to produce enantiomerically pure forms of the molecule, as the C2 carbon is a stereocenter. Catalytic asymmetric methods, for instance, the asymmetric hydrogenation of a corresponding α-keto acid or the enantioselective addition of a thiophene nucleophile to a pyruvate derivative, could be employed to achieve this. researchgate.net

Organocatalysis and Biocatalysis for Selective Transformations

The synthesis of specific enantiomers of chiral molecules like this compound is of paramount importance, particularly in the pharmaceutical industry. Organocatalysis and biocatalysis have emerged as powerful tools for achieving high levels of stereoselectivity, often under mild and environmentally friendly conditions. researchgate.net

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. These biological catalysts offer exceptional chemo-, regio-, and enantioselectivity, which are often difficult to achieve with conventional chemical methods. researchgate.net For the synthesis of α-hydroxy acids, several enzymatic strategies have proven effective for analogous compounds and hold potential for the synthesis of this compound.

Key enzymatic reactions applicable to the synthesis of chiral α-hydroxy acids include:

Nitrile Hydrolysis: Nitrilases and nitrile hydratases can convert nitriles into the corresponding carboxylic acids or amides. researchgate.net This pathway is significant as the nitrile precursors are often readily prepared. For instance, the nitrilase from Pseudomonas fluorescens EBC191 has been shown to convert sterically demanding α,α-disubstituted phenylacetonitriles into the corresponding acids. researchgate.net A potential biocatalytic route to this compound could involve the enantioselective hydrolysis of a racemic cyanohydrin precursor, 2-hydroxy-2-(thien-2-yl)propanenitrile.

Whole-cell biotransformations are also a viable strategy. Using engineered E. coli, for example, has enabled the synthesis of compounds like 2-fluoro-3-hydroxypropionic acid from a non-natural substrate. frontiersin.orgnih.gov This method offers considerable advantages by containing the necessary enzymes and cofactors within the cell, simplifying the process and reducing costs. frontiersin.orgnih.gov

Table 1: Example of a Bienzymatic Cascade for a Phenyl-Analogous Compound

| Starting Materials | Enzymes | Product | Key Advantage | Reference |

|---|---|---|---|---|

| Benzaldehyde + Cyanide | (R)-specific oxynitrilase + Nitrilase variant | (R)-Mandelic acid | High enantioselectivity (ee > 90%) in a one-pot reaction. | researchgate.net |

Organocatalysis

Asymmetric organocatalysis has become a fundamental pillar in modern synthetic chemistry, providing a sustainable alternative to metal-based catalysts. mdpi.com This field utilizes small, chiral organic molecules to catalyze enantioselective transformations. While specific examples for the direct synthesis of this compound are not prominently documented, the principles of organocatalysis can be applied to key bond-forming reactions in its synthetic pathway.

Organocatalysis has evolved into a powerful tool for preparing chiral building blocks for medicinal chemistry. mdpi.com Catalysts based on amines, thioureas, phosphoric acids, and cinchona alkaloids have been developed to facilitate a wide range of reactions with high enantioselectivity. mdpi.com For a molecule like this compound, organocatalytic methods could potentially be employed in steps such as the asymmetric addition of a nucleophile to a carbonyl group or in the construction of the chiral tertiary alcohol moiety. The reactions are typically characterized by their operational simplicity and tolerance to ambient conditions. rsc.org

Green Chemistry Considerations and Sustainable Synthetic Methodologies

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Both biocatalysis and organocatalysis align well with these principles, offering more sustainable routes for synthesizing fine chemicals like this compound. Current time information in CA.rsc.org

The advantages of these methodologies over traditional chemical synthesis include:

Milder Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption compared to conventional methods that may require high temperatures and pressures. researchgate.net

Reduced Waste and Byproducts: The high selectivity of enzymes minimizes the formation of unwanted byproducts, leading to cleaner reaction profiles and simpler purification processes. researchgate.net This improves atom economy and reduces chemical waste.

Environmental and Safety Benefits: Biocatalytic processes avoid the use of toxic reagents, heavy metals, and harsh organic solvents often employed in traditional synthesis. nih.govfrontiersin.org This inherently makes the processes safer and less polluting. frontiersin.orgnih.gov Similarly, organocatalysis avoids the use of often toxic and expensive metal catalysts. researchgate.net

Renewable Resources: The catalysts themselves (enzymes and small organic molecules) can often be derived from renewable resources and are biodegradable.

The shift towards biocatalytic and organocatalytic methods represents a significant advancement in sustainable chemical manufacturing. researchgate.net By replacing hazardous reagents and minimizing energy-intensive steps, these approaches provide an environmentally and economically viable path for the production of complex chiral molecules.

Table 2: Comparison of Synthetic Approaches

| Parameter | Traditional Chemical Synthesis | Green Methodologies (Biocatalysis/Organocatalysis) |

|---|---|---|

| Catalyst | Often involves heavy metals, strong acids/bases. | Enzymes (biodegradable) or small organic molecules (metal-free). researchgate.net |

| Solvent | Often requires harsh or toxic organic solvents. | Frequently aqueous media or greener solvents. researchgate.net |

| Conditions | Can require high temperatures and pressures. | Typically mild conditions (ambient temperature/pressure). researchgate.net |

| Selectivity | May produce mixtures of isomers, requiring separation. | High chemo-, regio-, and enantioselectivity. researchgate.net |

| Environmental Impact | Higher potential for hazardous waste generation. | Reduced waste, lower toxicity, and improved safety profile. frontiersin.orgnih.gov |

Stereochemical Investigations and Chiral Resolution of 2 Hydroxy 2 Thien 2 Yl Propionic Acid

Enantiomeric Forms and Chiral Purity Determination

2-Hydroxy-2-(thien-2-yl)-propionic acid possesses a single stereocenter at the carbon atom bearing the hydroxyl, carboxyl, and thienyl groups. This gives rise to two non-superimposable mirror-image isomers, known as enantiomers: (R)-2-Hydroxy-2-(thien-2-yl)-propionic acid and (S)-2-Hydroxy-2-(thien-2-yl)-propionic acid. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, where they rotate the light in opposite directions.

Asymmetric Synthesis of Enantiopure this compound

The direct synthesis of a single enantiomer, known as asymmetric synthesis, is a highly sought-after strategy as it avoids the loss of 50% of the material inherent in classical resolution. Methodologies for achieving this include the use of chiral auxiliaries, chiral catalysts, and biocatalytic transformations.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com For the synthesis of α-hydroxy acids, a common strategy involves attaching a chiral auxiliary to a glyoxylic acid derivative, followed by a diastereoselective Grignard or organolithium addition.

For instance, an oxazolidinone auxiliary, as pioneered by Evans, can be acylated with an α-keto acid precursor. researchgate.netresearchgate.net The chiral environment created by the auxiliary then forces the addition of a nucleophile (e.g., from a thienyl Grignard reagent) to one face of the carbonyl group, leading to a high diastereomeric excess. numberanalytics.com Subsequent cleavage of the auxiliary yields the desired enantiopure α-hydroxy acid. numberanalytics.com The effectiveness of this approach depends on factors like steric hindrance and the choice of reaction conditions. numberanalytics.com

Table 1: Illustrative Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Common Precursor | Key Feature | Typical Application |

|---|---|---|---|

| Oxazolidinones (Evans) | Amino acids | Forms a rigid chelated transition state with metal enolates | Asymmetric alkylations and aldol (B89426) reactions researchgate.netresearchgate.net |

| Camphorsultam (Oppolzer) | Camphor | Highly crystalline derivatives aid in purification | Asymmetric Diels-Alder and aldol reactions |

| Pseudoephedrine | Pseudoephedrine | Forms a stable enolate; product configuration is predictable | Asymmetric alkylation of carboxylic acids wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Binaphthyl | C₂-symmetric diol used as a ligand or derivatizing agent | Asymmetric reductions and additions |

Chiral Catalyst-Driven Reactions

Catalytic asymmetric synthesis represents a more efficient approach, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically pure product. cabidigitallibrary.org For α-hydroxy acids, a key strategy is the asymmetric reduction of the corresponding α-keto acid or ester. Chiral metal complexes, particularly those involving rhodium, ruthenium, or iridium coordinated to chiral phosphine (B1218219) ligands, are effective for the asymmetric hydrogenation of α-keto esters.

Another approach is the enantioselective addition of a thienyl nucleophile to a glyoxylate (B1226380) derivative, catalyzed by a chiral Lewis acid or organocatalyst. The catalyst coordinates to the substrate, creating a chiral environment that directs the incoming nucleophile to one face of the electrophilic carbonyl group.

Table 2: Examples of Chiral Catalysts for α-Hydroxy Acid Synthesis

| Catalyst System | Reaction Type | Substrate | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Rhodium-(R)-PROPHOS Complex | Asymmetric Hydrogenation | α-Keto Esters | High |

| Ruthenium-BINAP Complex | Asymmetric Hydrogenation | α-Keto Esters | >95% |

| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Glyoxylate Esters | Good to Excellent |

| Diarylprolinol Silyl Ether | Aldol Reaction | Aldehydes with Keto Esters | High |

Biocatalytic Asymmetric Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity under mild conditions. researchgate.net The synthesis of enantiopure α-hydroxy acids can be achieved through the highly enantioselective reduction of α-keto esters. researchgate.net Enzymes such as ketoreductases, often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can reduce α-keto esters to the corresponding (R)- or (S)-α-hydroxy esters with very high enantiomeric excess (>99% ee). researchgate.net

Another biocatalytic method is the kinetic resolution of racemic α-hydroxy acids or their esters using lipases. google.com Lipases can selectively catalyze the esterification of one enantiomer in an organic solvent, leaving the unreacted enantiomer in high enantiomeric purity. google.com For example, lipase (B570770) from Candida antarctica (CAL-B) is a versatile enzyme used for such resolutions. researchgate.net The choice of enzyme and reaction conditions determines which enantiomer is esterified. researchgate.netgoogle.com

Resolution of Racemic Mixtures of this compound

Classical resolution remains a widely used method for separating enantiomers on a large scale. unchainedlabs.com This approach involves converting the racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques. wikipedia.org

Diastereomeric Salt Formation and Fractional Crystallization

For acidic compounds like this compound, the most common resolution method is the formation of diastereomeric salts with a chiral base (resolving agent). wikipedia.org The racemic acid is treated with a single enantiomer of a chiral amine, such as (R)- or (S)-1-phenylethylamine, brucine, or ephedrine, in a suitable solvent. sigmaaldrich.comwikipedia.org This reaction produces a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Due to their different crystal lattice energies and solubilities, one of the diastereomeric salts will typically crystallize preferentially from the solution upon cooling or solvent evaporation. unchainedlabs.commdpi.com This process is known as fractional crystallization. wikipedia.org The less soluble salt is isolated by filtration, and the pure enantiomer of the acid is then recovered by treating the salt with a strong acid to protonate the carboxylate and remove the chiral amine. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered. The efficiency of this separation is highly dependent on the choice of the resolving agent and the crystallization solvent. unchainedlabs.comrsc.org

Table 3: Common Chiral Resolving Agents for Acids

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Chiral Amine (Base) | Resolution of racemic carboxylic acids wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Chiral Amine (Base) | Resolution of racemic carboxylic acids sigmaaldrich.com |

| Brucine | Chiral Alkaloid (Base) | Resolution of acidic racemates |

| L-Prolinamide | Chiral Amine (Base) | Used for the resolution of various 2-hydroxypropanoic acids google.com |

| (1R,2S)-(-)-Ephedrine | Chiral Amino Alcohol (Base) | Resolution of chiral acids |

Chromatographic Chiral Separation Techniques

The separation of enantiomers of a chiral compound such as this compound is commonly achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC). This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Commonly employed CSPs for the resolution of acidic chiral compounds include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.gov These are often coated or immobilized on a silica (B1680970) support. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and thus, separation.

Another approach involves the use of a chiral mobile phase additive, such as a cyclodextrin (B1172386) derivative, with a standard achiral column. nih.govsemanticscholar.org The enantiomers form diastereomeric inclusion complexes with the chiral additive in the mobile phase, which allows for their separation on the achiral stationary phase.

While general methodologies for separating chiral arylpropionic acids and other α-hydroxy acids are well-established, specific validated methods detailing the optimal CSP, mobile phase composition, flow rate, temperature, and resulting resolution factors for this compound are not present in the surveyed literature. Consequently, no specific experimental data can be presented in tabular format.

Kinetic Resolution Strategies

Kinetic resolution is a powerful method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially transforms one enantiomer at a greater rate than the other. This results in a mixture of an enriched, unreacted enantiomer and a product formed from the more reactive enantiomer.

For α-hydroxy acids, enzymatic kinetic resolution is a prevalent strategy. nih.gov Lipases are frequently used to catalyze the enantioselective esterification of the carboxylic acid or the hydrolysis of its corresponding ester. For example, a racemic mixture of this compound could be subjected to esterification using an alcohol in the presence of a lipase like Candida antarctica lipase B (CALB). The enzyme would ideally catalyze the reaction for one enantiomer much faster, allowing for the separation of the unreacted acid (enriched in the less reactive enantiomer) from the newly formed ester product (enriched in the more reactive enantiomer).

A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.org This allows, in principle, for the complete conversion of the racemic starting material into a single, enantiomerically pure product, overcoming the 50% theoretical yield limit of standard kinetic resolution.

Despite the potential applicability of these methods, specific studies detailing the use of kinetic resolution for this compound, including the choice of enzyme or catalyst, reaction conditions, conversion rates, and enantiomeric excess values, were not identified in the literature search. Therefore, a data table of research findings cannot be provided.

Stereochemical Stability and Epimerization Studies

Stereochemical stability refers to the ability of a chiral molecule to maintain its specific configuration at the stereocenter under various conditions (e.g., pH, temperature, solvent). A lack of stability can lead to racemization (conversion of an enantiopure sample into a racemic mixture) or epimerization (inversion of configuration at one of several stereocenters).

For this compound, the chiral center is a quaternary carbon atom, as it is bonded to four different non-hydrogen substituents: a hydroxyl group, a carboxyl group, a methyl group, and a thien-2-yl group. Epimerization or racemization reactions for compounds with a single chiral center typically require the removal and re-addition of a substituent at that center. In many 2-arylpropionic acids, this occurs via the removal of the acidic α-hydrogen. However, this compound lacks a hydrogen atom at its chiral α-position.

Due to this quaternary nature, the stereocenter of this compound is expected to be highly stable under normal chemical and physiological conditions. Mechanisms that could lead to racemization, such as enolization, are not possible for this structure. Consequently, significant epimerization is not an anticipated phenomenon for this compound, and no studies investigating this specific aspect were found.

Derivatization and Functionalization Strategies of 2 Hydroxy 2 Thien 2 Yl Propionic Acid

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid functional group in 2-Hydroxy-2-(thien-2-yl)-propionic acid is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis for altering the polarity, solubility, and biological activity of a molecule.

Esterification:

Esterification of this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. nih.gov The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. nih.gov For instance, the reaction with ethanol (B145695) would yield ethyl 2-hydroxy-2-(thien-2-yl)-propionate.

Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for esterification with a wider range of alcohols under milder conditions. nih.gov

Amidation:

The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of an amine, often in the presence of a base to neutralize the HCl byproduct, leads to the formation of the corresponding amide.

Alternatively, peptide coupling reagents, widely used in peptide synthesis, can be employed to facilitate the direct amidation of the carboxylic acid with an amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) can be used to form the amide bond under mild conditions. This approach is particularly valuable for synthesizing a diverse library of amide derivatives. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heat | Methyl/Ethyl 2-hydroxy-2-(thien-2-yl)-propionate |

| DCC/DMAP Esterification | Alcohol, DCC, DMAP, inert solvent (e.g., DCM) | Corresponding Ester |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), Base (e.g., Et₃N) | N-substituted 2-hydroxy-2-(thien-2-yl)-propionamide |

| Amidation (Peptide Coupling) | Amine (R-NH₂), EDC, HOBt, inert solvent (e.g., DMF) | N-substituted 2-hydroxy-2-(thien-2-yl)-propionamide |

Electrophilic and Nucleophilic Substitutions on the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituent, the 2-hydroxy-2-propionic acid group.

Electrophilic Aromatic Substitution:

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). The sulfur atom can stabilize the intermediate carbocation (the sigma complex) formed during the reaction. The 2-hydroxy-2-propionic acid substituent at the 2-position will direct incoming electrophiles primarily to the 5-position, and to a lesser extent, the 3-position. This is due to the resonance stabilization of the intermediates.

Common electrophilic substitution reactions include:

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid or in a suitable solvent can introduce a halogen atom onto the thiophene ring, predominantly at the 5-position. iust.ac.irrsc.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ring. rsc.org

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) can introduce an acyl group. google.comgoogle.comtsijournals.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on an unsubstituted thiophene ring is generally difficult. However, if the ring is substituted with strong electron-withdrawing groups, such as a nitro group, nucleophilic substitution becomes more feasible. For this compound itself, nucleophilic substitution on the thiophene ring is unlikely without prior modification.

Table 2: Plausible Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction Type | Reagents and Conditions | Major Product |

| Bromination | Br₂, FeBr₃ or NBS, CCl₄ | 2-(5-Bromo-thien-2-yl)-2-hydroxy-propionic acid |

| Nitration | HNO₃, H₂SO₄ | 2-Hydroxy-2-(5-nitro-thien-2-yl)-propionic acid |

| Acylation | RCOCl, AlCl₃ | 2-(5-Acyl-thien-2-yl)-2-hydroxy-propionic acid |

Synthesis of Poly-thienyl and Multi-heterocyclic Derivatives

The functional groups present in this compound can be utilized to synthesize more complex structures, including poly-thienyl and multi-heterocyclic derivatives.

Synthesis of Poly-thienyl Derivatives:

One strategy to form a bis-thienyl derivative would be through a cross-coupling reaction. For example, if the thiophene ring is first halogenated (e.g., brominated at the 5-position), the resulting bromo-derivative can undergo Suzuki or Stille coupling with a thiophene-boronic acid or a stannyl-thiophene, respectively, to form a 2,5'-bithiophene structure.

Synthesis of Multi-heterocyclic Derivatives:

The carboxylic acid and hydroxyl groups can be used to construct new heterocyclic rings fused to or connected to the thiophene moiety. For instance, the carboxylic acid can be converted to an amide, which could then undergo intramolecular cyclization with a suitably positioned functional group on the amide substituent to form a new heterocyclic ring.

An example of the synthesis of a complex polyheterocyclic system containing thiophene rings involves a one-pot Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. acs.orgresearchgate.net While not starting from this compound, this demonstrates the potential for thiophene-containing building blocks to form intricate molecular architectures. acs.orgresearchgate.net

Formation of Complex Molecular Architectures Incorporating the Compound

The structural features of this compound make it a potential building block for the construction of complex molecular architectures, such as supramolecular assemblies and metal-organic frameworks (MOFs).

Supramolecular Assembly:

Thiophene derivatives are known to form self-assembled structures through π-π stacking interactions between the thiophene rings. nih.govacs.orgrsc.orgcapes.gov.brresearchgate.net The presence of the carboxylic acid and hydroxyl groups in this compound allows for the formation of hydrogen bonds, which can further direct the self-assembly process, leading to the formation of well-ordered nanostructures like nanowires or 2D crystals. nih.govacs.org

Metal-Organic Frameworks (MOFs):

The carboxylic acid group can act as a ligand to coordinate with metal ions, forming metal-organic frameworks. Thiophene-based carboxylic acids have been successfully used as ligands in the synthesis of MOFs. acs.orgrsc.orgacs.orgmdpi.com These materials are crystalline solids with a porous structure, and their properties can be tuned by changing the metal ion and the organic linker. The incorporation of this compound as a linker in MOFs could lead to new materials with interesting properties, potentially influenced by the presence of the hydroxyl group within the pores of the framework. acs.orgrsc.orgacs.orgmdpi.com

Mechanistic Studies and Reaction Kinetics of 2 Hydroxy 2 Thien 2 Yl Propionic Acid Transformations

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of 2-Hydroxy-2-(thien-2-yl)-propionic acid can be approached through various synthetic routes, with the mechanism often dictated by the chosen precursors and reaction conditions. A common strategy involves the reaction of a thiophene (B33073) precursor with a suitable electrophile. The thiophene ring is known to be more reactive than benzene (B151609) towards electrophilic substitution, with a preference for substitution at the C2 (α) position due to the stabilizing effect of the sulfur atom on the intermediate carbocation (Wheland intermediate). numberanalytics.comresearchgate.net

One plausible synthetic pathway involves the Friedel-Crafts acylation of thiophene to introduce the propionyl group, followed by a nucleophilic addition to the carbonyl group. The Friedel-Crafts acylation typically proceeds in the presence of a Lewis acid catalyst, which activates the acylating agent. numberanalytics.com Subsequent stereoselective reduction of the resulting ketone or addition of a nucleophile would yield the target α-hydroxy acid.

Derivatization of this compound, such as esterification or amidation, generally follows well-established mechanisms for carboxylic acids. Esterification, for instance, is typically an acid-catalyzed nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. This is followed by the nucleophilic attack of an alcohol to form a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the ester. jptcp.com

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the reaction mechanisms of thiophene derivatives. researchgate.netbeilstein-journals.orgchemrxiv.org These studies can model the potential energy surfaces of reactions, identifying transition states and intermediates, and thus providing a detailed picture of the reaction pathway. For instance, DFT calculations have been used to investigate the regioselectivity of electrophilic substitution on the thiophene ring, confirming the kinetic and thermodynamic preference for the α-position. researchgate.net

Kinetic Studies of Key Transformations and Reaction Pathways

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the transformations of this compound, kinetic data is essential for process optimization. While specific kinetic data for this compound is not extensively available, analogous systems provide valuable insights.

For instance, the kinetics of esterification of carboxylic acids are well-documented. These reactions are typically second-order, being first-order with respect to both the carboxylic acid and the alcohol under acidic catalysis. jptcp.com The rate of reaction is influenced by several factors, including temperature, catalyst concentration, and the steric and electronic properties of the reactants.

The table below presents hypothetical kinetic data for the esterification of a generic 2-arylpropionic acid, illustrating the effect of temperature on the reaction rate constant.

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 50 | 1.5 x 10⁻⁴ |

| 60 | 3.2 x 10⁻⁴ |

| 70 | 6.8 x 10⁻⁴ |

Biocatalytic routes for the synthesis and resolution of α-hydroxy acids have also been explored, offering high enantioselectivity under mild reaction conditions. researchgate.netnih.gov The kinetics of such enzymatic reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration and the enzyme's kinetic parameters (K_m and V_max).

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is a powerful tool for understanding reaction mechanisms at a molecular level. Computational methods, such as DFT, are frequently employed to locate and characterize the transition state structures of reactions involving thiophene derivatives. beilstein-journals.orgresearchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For the synthesis of this compound via electrophilic substitution, transition state analysis would reveal the geometry and electronic structure of the high-energy intermediate formed during the attack of the electrophile on the thiophene ring. Such analyses can explain the observed regioselectivity of the reaction.

Reaction pathway mapping involves charting the entire course of a reaction, from reactants to products, including all intermediates and transition states. This provides a comprehensive understanding of the reaction mechanism. For complex, multi-step reactions, computational tools are invaluable for mapping out competing reaction pathways and identifying the most favorable route. nih.gov For example, in the derivatization of thiophene compounds, different reaction pathways can be influenced by the choice of catalyst and solvent, and computational mapping can help in selecting the optimal conditions to favor a desired product.

Influence of Solvents and Catalysts on Reaction Mechanisms

Solvents can have a profound impact on reaction rates and mechanisms. quora.comyoutube.com For reactions involving charged intermediates, such as the Wheland intermediate in electrophilic aromatic substitution, polar solvents can stabilize the intermediate, thereby lowering the activation energy and increasing the reaction rate. The choice of solvent can also influence the regioselectivity of a reaction.

Catalysts play a pivotal role in many of the transformations of this compound. In the synthesis via Friedel-Crafts acylation, Lewis acids are commonly used to activate the acylating agent. numberanalytics.comacs.org The strength of the Lewis acid can affect the reaction rate and may also influence the formation of side products. In esterification reactions, Brønsted or Lewis acids are used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack. nih.govmdpi.com

The table below summarizes the role of different types of catalysts in the transformations of thiophene derivatives.

| Catalyst Type | Role in Reaction | Example Reaction |

| Lewis Acids | Activate electrophiles by withdrawing electron density. | Friedel-Crafts acylation of thiophene. acs.org |

| Brønsted Acids | Protonate functional groups to increase their electrophilicity. | Acid-catalyzed esterification. nih.gov |

| Enzymes | Provide a stereoselective environment for reactions, often with high catalytic efficiency. | Kinetic resolution of 2-arylpropionic acids. frontiersin.orgnih.gov |

In recent years, there has been a growing interest in the use of biocatalysts, such as enzymes, for the synthesis and modification of chiral molecules like this compound. researchgate.netnih.gov Enzymes offer the advantages of high selectivity and mild reaction conditions. The mechanism of enzyme catalysis involves the formation of an enzyme-substrate complex, which lowers the activation energy of the reaction.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 2 Thien 2 Yl Propionic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

¹H NMR and ¹³C NMR for Connectivity

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for establishing the carbon-hydrogen framework of a molecule.

For 2-Hydroxy-2-(thien-2-yl)-propionic acid, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The thiophene (B33073) ring protons would appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methyl group (CH₃) protons would resonate as a sharp singlet in the aliphatic region (around δ 1.5-2.0 ppm). The hydroxyl (OH) and carboxylic acid (COOH) protons would appear as broad singlets, the chemical shifts of which can be highly variable depending on the solvent, concentration, and temperature. The carboxylic acid proton is typically found far downfield (δ 10-13 ppm).

The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum for this compound would be expected to show seven distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ 170-185 ppm). The carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm). The quaternary carbon attached to the hydroxyl and carboxyl groups would be found around δ 70-85 ppm, and the methyl carbon would resonate at the most upfield position (δ 20-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 (br s) | 170 - 185 |

| C(OH)COOH | - | 70 - 85 |

| -OH | Variable (br s) | - |

| -CH₃ | 1.5 - 2.0 (s) | 20 - 30 |

| Thiophene C2' | - | 140 - 150 |

| Thiophene H3' | 6.9 - 7.2 (dd) | 124 - 126 |

| Thiophene H4' | 6.8 - 7.0 (t) | 126 - 128 |

| Thiophene H5' | 7.2 - 7.5 (dd) | 123 - 125 |

Predicted values based on analogous compounds. Actual values may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the thiophene ring (H3', H4', and H5'), confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak between the methyl protons and the methyl carbon, as well as cross-peaks for each thiophene proton and its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments. Key expected correlations would include:

The methyl protons showing a correlation to the quaternary carbon (C2) and the carboxylic carbon (C1).

The thiophene proton H3' showing correlations to the quaternary carbon (C2) and other carbons within the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. For a relatively small and flexible molecule like this, NOESY could potentially show through-space correlations between the methyl protons and the H3' proton of the thiophene ring, providing insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₇H₈O₃S), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₇H₉O₃S⁺ | 173.0267 |

| [M+Na]⁺ | C₇H₈O₃SNa⁺ | 195.0086 |

| [M-H]⁻ | C₇H₇O₃S⁻ | 171.0122 |

GC-MS and LC-MS for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate components of a mixture before they are introduced into the mass spectrometer.

LC-MS: This is a well-suited technique for analyzing this compound due to its polarity and non-volatile nature. LC-MS can be used to assess the purity of a sample and to quantify the compound in complex matrices. The mass spectrometer provides molecular weight information for the compound eluting from the chromatography column.

GC-MS: Direct analysis of this compound by GC-MS would be challenging due to its low volatility and thermal lability. However, derivatization to convert the acidic and hydroxyl protons into less polar, more volatile groups (e.g., by silylation or esterification) would enable GC-MS analysis. nih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern would provide structural clues. Common fragmentation pathways would likely involve the loss of the carboxyl group (as COOH or COOR), the methyl group (CH₃), or cleavage of the thiophene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

For this compound, the IR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. shout.education The O-H stretch of the tertiary alcohol would also contribute to this broadness. mdpi.com A strong, sharp absorption band between 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. mdpi.com The spectrum would also feature C-O stretching vibrations and characteristic absorptions for the C-H and C=C bonds of the thiophene ring.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The aromatic ring stretching vibrations of the thiophene ring often give rise to strong and characteristic Raman bands.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (very broad) | Weak |

| Alcohol O-H | Stretching | Contributes to broad 2500-3300 band | Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Strong |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 (strong) | Moderate |

| Thiophene C=C | Stretching | 1400 - 1600 | Strong |

| C-O | Stretching | 1210 - 1320 (acid), 1050-1150 (alcohol) | Weak |

Predicted values based on characteristic group frequencies. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous assignment of the absolute configuration of chiral centers and provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

For derivatives, such as esters or amides of this compound, the substitution pattern significantly impacts the crystal packing. The introduction of additional functional groups provides more opportunities for hydrogen bonding or other intermolecular forces, potentially leading to more complex and varied crystal structures.

Illustrative Crystallographic Data for a Hypothetical Derivative (Methyl 2-Hydroxy-2-(thien-2-yl)-propanoate):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 850.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

| R-factor (%) | 4.5 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules, as specific data for the named compound is not publicly available.

Computational and Theoretical Chemistry Approaches for 2 Hydroxy 2 Thien 2 Yl Propionic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Hydroxy-2-(thien-2-yl)-propionic acid. These calculations provide insights into molecular orbitals, charge distribution, and various reactivity descriptors.

DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p)), are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Further analysis of the electronic structure involves mapping the electrostatic potential (ESP) to understand regions of positive and negative charge, which are indicative of sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can reveal details about intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxylic acid groups. nih.gov

Thermochemical parameters that describe reactivity, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), can be calculated to predict how the molecule will behave in chemical reactions, for instance, its ability to act as an antioxidant. nih.govmdpi.com These calculations can determine which hydrogen atom (e.g., from the hydroxyl or carboxylic acid group) is more readily abstracted. nih.gov

Table 1: Representative Data from DFT Calculations for this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -0.21 to -0.23 Hartrees | Relates to the ability to donate electrons. |

| LUMO Energy | -0.04 to -0.06 Hartrees | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~0.17 Hartrees | Indicator of chemical reactivity and stability. mdpi.com |

| Dipole Moment | 2.0 - 3.5 Debye | Measures the overall polarity of the molecule. |

| BDE (O-H) | 85 - 95 kcal/mol | Energy required to break the hydroxyl O-H bond, indicating antioxidant potential. nih.gov |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of this compound in various environments, such as in solution. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility and intermolecular interactions. mdpi.comnih.gov

To perform an MD simulation, a force field (e.g., General Amber Force Field - GAFF) is assigned to describe the potential energy of the system. mdpi.com The molecule is typically placed in a simulation box filled with solvent molecules (e.g., water) to mimic solution conditions. mdpi.com The simulation protocol generally involves an initial energy minimization step, followed by equilibration in different thermodynamic ensembles (e.g., NVT and NPT) to bring the system to the desired temperature and pressure. nih.govnih.gov

Analysis of the MD trajectory can reveal:

Conformational Landscapes: By plotting collective variables, such as dihedral angles, one can identify the most stable and frequently accessed conformations of the molecule.

Root Mean Square Deviation (RMSD): This parameter tracks the deviation of the molecule's structure from an initial reference, indicating when the simulation has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different parts of the molecule, showing which atoms or functional groups exhibit the most significant movement. nih.gov

Hydrogen Bonding: The formation and lifetime of intra- and intermolecular hydrogen bonds can be monitored throughout the simulation, providing insight into molecular association and solvent interactions. mdpi.comnih.gov

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Setting | Purpose |

| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for the molecule. mdpi.com |

| Solvent Model | TIP3P Water | Provides a realistic aqueous environment. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |

| Temperature | 300 K | Simulates near-physiological conditions. nih.gov |

| Pressure | 1 bar | Simulates atmospheric pressure. nih.gov |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. nih.gov |

| Time Step | 2 fs | Defines the interval for integrating the equations of motion. nih.gov |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic properties of this compound, which can then be compared with experimental data for validation. DFT and its time-dependent extension (TD-DFT) are particularly effective for this purpose. researchgate.net

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated by computing the magnetic shielding tensors of the optimized molecular structure. These theoretical predictions are crucial for assigning peaks in experimental NMR spectra.

Vibrational Spectroscopy (FTIR and Raman): By calculating the vibrational frequencies and intensities after geometric optimization, a theoretical infrared and Raman spectrum can be generated. researchgate.net Analysis of the potential energy distribution (PED) helps in assigning specific vibrational modes (e.g., O-H stretch, C=O stretch) to the calculated frequencies. researchgate.net

UV-Vis Spectroscopy: TD-DFT calculations are used to predict electronic excitation energies and oscillator strengths. researchgate.net This allows for the simulation of the UV-Vis absorption spectrum and the identification of the electronic transitions responsible for the absorption bands, such as transitions from the HOMO to the LUMO. researchgate.net

The close agreement between predicted and experimental spectra serves to validate the computational model and the determined molecular structure. researchgate.net

Table 3: Comparison of Predicted and Representative Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Data (from DFT) | Typical Experimental Data |

| ¹H NMR (δ, ppm) | Calculated chemical shifts for H on thiophene (B33073), methyl, and hydroxyl groups. | Peaks corresponding to aromatic, methyl, and acidic protons. |

| ¹³C NMR (δ, ppm) | Calculated chemical shifts for all carbon atoms. | Resonances for carboxylic, quaternary, methyl, and thiophene carbons. |

| FTIR (cm⁻¹) | Vibrational frequencies for O-H (~3400-3200), C=O (~1700), and C-S (~700) stretches. researchgate.netresearchgate.net | Broad O-H band, strong C=O absorption, and characteristic thiophene ring vibrations. |

| UV-Vis (λ_max, nm) | Absorption maximum corresponding to HOMO-LUMO transition. researchgate.net | Absorption band in the UV region characteristic of the thiophene chromophore. |

Reaction Mechanism Modeling and Energy Profiling

Theoretical chemistry plays a critical role in investigating the mechanisms of reactions involving this compound. By modeling potential reaction pathways, computational methods can identify transition states and intermediates, providing a detailed understanding of reaction kinetics and thermodynamics. nih.gov

Using DFT, the potential energy surface of a reaction can be explored to locate the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, with the height of the energy barriers (activation energies) determining the reaction rate. nih.gov

For instance, modeling the esterification or decarboxylation of this compound would involve:

Identifying all possible reaction steps.

Optimizing the geometry of each reactant, intermediate, transition state, and product.

Confirming transition states by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

These studies can elucidate how factors like solvent effects or the presence of a catalyst influence the reaction mechanism and its energetic favorability. mdpi.com

In Silico Design and Virtual Screening of Novel Derivatives

In silico methods are instrumental in the rational design and virtual screening of novel derivatives of this compound for potential applications, such as in drug discovery. mdpi.comnih.gov This process allows for the rapid evaluation of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

The typical workflow includes:

Library Generation: A virtual library of derivatives is created by systematically modifying the parent structure of this compound. Modifications could involve adding or changing substituents on the thiophene ring or altering the propionic acid side chain.

Molecular Docking: If a biological target (e.g., an enzyme) is known, molecular docking is used to predict the binding mode and affinity of each derivative within the target's active site. mdpi.comnih.gov Compounds are ranked based on their docking scores, which estimate the binding free energy.

Pharmacophore Modeling: A pharmacophore model can be developed based on the essential structural features required for a desired activity. This model is then used to rapidly screen the virtual library for compounds that match the pharmacophoric features. mdpi.com

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates. This step helps to filter out compounds with poor pharmacokinetic profiles or potential toxicity issues early in the design process. mdpi.com

Through this multi-step screening process, a small number of high-potential derivatives can be identified from a vast virtual library, significantly streamlining the discovery of new molecules with desired properties. mdpi.com

Future Research Directions and Emerging Trends in 2 Hydroxy 2 Thien 2 Yl Propionic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 2-Hydroxy-2-(thien-2-yl)-propionic acid, moving away from traditional, often harsh, chemical processes.

Green Chemistry Approaches: Emphasis will be placed on synthetic strategies that align with the principles of green chemistry. This includes the use of water or deep eutectic solvents as reaction media to replace volatile organic compounds. rsc.orgunito.it Palladium-catalyzed direct C-H arylation reactions performed in water are a promising sustainable method for creating C-C bonds in thiophene (B33073) derivatives. unito.it Other metal-free methodologies, which minimize metal toxicity, are also being developed for thiophene synthesis. nih.gov

Biocatalytic Synthesis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future work could explore the use of ketoreductases or D-lactate dehydrogenases for the asymmetric reduction of a corresponding α-keto acid precursor, 2-oxo-2-(thien-2-yl)propanoic acid, to yield enantiomerically pure this compound. nih.govresearchgate.net Whole-cell biotransformation is another avenue, potentially offering a cost-effective and sustainable production method. frontiersin.orgnih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes. The synthesis of this compound, particularly if involving highly exothermic steps like Grignard reactions, could benefit significantly from the precise temperature and reaction time control offered by flow chemistry. mt.com

| Synthesis Strategy | Key Advantages | Potential Application for this compound |

| Green Solvents | Reduced environmental impact, improved safety. rsc.orgunito.it | Performing Grignard or other nucleophilic additions in bio-derived or recyclable solvents. |

| Biocatalysis | High enantioselectivity, mild conditions, reduced waste. nih.gov | Asymmetric reduction of 2-oxo-2-(thien-2-yl)propanoic acid using engineered enzymes. |

| Flow Chemistry | Enhanced safety, better process control, scalability. mt.com | Controlled addition of a Grignard reagent to a pyruvate (B1213749) derivative in a microreactor. |

Exploration of New Derivatization Pathways and Chemical Space

The functional groups of this compound—the carboxylic acid, the tertiary alcohol, and the thiophene ring—provide multiple handles for chemical modification. Exploring these derivatization pathways is crucial for expanding the chemical space and discovering new applications.

Carboxylic Acid Modification: The carboxyl group can be readily converted into a wide range of functional groups, including esters, amides, and acyl hydrazones. orientjchem.org These modifications can significantly alter the molecule's physicochemical properties, influencing its solubility and potential biological interactions. nih.gov

Hydroxyl Group Modification: The tertiary hydroxyl group can be derivatized to form ethers or esters. These modifications can serve as protecting groups during subsequent synthetic steps or be used to modulate the molecule's activity and metabolic stability.

Thiophene Ring Functionalization: The thiophene ring itself can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. This opens up a vast area for creating analogues with potentially enhanced properties. nih.govnih.gov Thiophene is often considered a bio-isosteric replacement for phenyl rings in medicinal chemistry, which can improve metabolic stability and binding affinity. nih.gov

Systematic derivatization will generate libraries of novel compounds. High-throughput screening of these libraries against various biological targets could lead to the identification of new lead compounds for drug discovery. nih.govrsc.org

Advanced Chiral Separation and Asymmetric Synthesis Methods

As this compound is a chiral molecule, the development of efficient methods to obtain single enantiomers is paramount, as different enantiomers often exhibit distinct biological activities.

Advanced Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven effective for separating 2-arylpropionic acids under both normal-phase and reversed-phase conditions. rsc.orgnih.govmdpi.com Another approach involves using chiral mobile phase additives, such as cyclodextrins, with a standard achiral column. semanticscholar.org

Enzymatic Kinetic Resolution: Lipases and esterases can be used for the kinetic resolution of racemic esters of the target acid. These enzymes selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. nih.govnih.gov Protein engineering and directed evolution can be used to tailor enzymes with improved activity and selectivity for specific substrates. nih.gov

Asymmetric Synthesis: The most efficient way to produce a single enantiomer is through asymmetric synthesis. This can involve the use of chiral catalysts, such as rhodium-based complexes for asymmetric hydrogenation, or chiral auxiliaries. researchgate.net Biocatalytic asymmetric synthesis, for instance, using engineered transaminases or ketoreductases on prochiral precursors, represents a highly promising and sustainable approach. nih.govresearchgate.net

| Method | Principle | Relevance to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase or mobile phase additive. rsc.orgsemanticscholar.org | Analytical and preparative scale separation of (R)- and (S)-enantiomers. |

| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer in a racemic mixture. nih.govnih.gov | Production of enantiomerically enriched acid and its corresponding ester. |

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively create the chiral center from a prochiral substrate. researchgate.net | Direct synthesis of a single enantiomer, maximizing yield and reducing waste. |

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new ones. The integration of experimental studies with computational chemistry provides powerful insights into the intricate details of chemical transformations.

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for studying the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.govnih.gov DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for the synthesis and reactions of this compound. acs.orgrsc.org This can help elucidate, for example, the mechanism of Grignard addition to a pyruvate precursor or the specifics of enzymatic catalysis.

Mechanistic Studies of Metabolism: Computational methods can also predict the metabolic fate of thiophene-containing compounds. Studies have used quantum chemical methods to explore the mechanism of cytochrome P450-mediated S-oxidation and epoxidation of the thiophene ring, which can lead to toxicity. researchgate.netacs.org Such studies on this compound and its derivatives would be invaluable in early-stage drug development.

Spectroscopic Analysis: Combining computational predictions with experimental data from techniques like NMR and IR spectroscopy allows for detailed structural characterization and the validation of theoretical models. nih.govnih.gov

Integration with Advanced Analytical Techniques for Real-time Monitoring and Characterization

The implementation of Process Analytical Technology (PAT) is becoming increasingly important for ensuring the safety, efficiency, and reproducibility of chemical manufacturing.

Real-time Reaction Monitoring: For syntheses involving reactive intermediates like Grignard reagents, real-time monitoring is crucial for safety and process control. mt.com In-situ spectroscopic techniques, such as Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy, can be used to track the concentration of reactants, intermediates, and products in real-time without the need for sampling. core.ac.ukhzdr.deresearchgate.net This allows for precise control over reaction parameters and immediate detection of any process deviations.

Advanced Structural Characterization: The comprehensive characterization of this compound and its derivatives is essential. Ultrahigh-resolution mass spectrometry can provide detailed information on the molecular composition. acs.org When coupled with techniques like trapped ion mobility spectrometry (TIMS), it is possible to gain insights into the three-dimensional structure and size of the molecules, which is critical for understanding their properties and interactions. acs.org

Q & A

Q. What are the recommended storage and handling protocols for 2-Hydroxy-2-(thien-2-yl)-propionic acid to ensure stability and safety?

Methodological Answer:

- Storage Conditions : Store in tightly closed containers in a cool, well-ventilated area away from oxidizing agents (e.g., peroxides, chlorates) and metals in the presence of moisture .

- Handling Precautions : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust or vapors .

- Incompatibilities : Documented incompatibility with oxidizing agents; avoid contact to prevent hazardous reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the hydroxy and thienyl substituents. Compare chemical shifts with computational predictions (e.g., PubChem data) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (156.2 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -OH stretch at ~3200 cm, C=O at ~1700 cm) .

- Elemental Analysis : Validate empirical formula (CHOS) with <0.3% deviation .

Q. How can computational chemistry approaches predict the reactivity of this compound in synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. Use software (e.g., Gaussian, ORCA) to model reaction intermediates .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) by aligning the compound’s 3D structure (InChI Key: ZHMMPVANGNPCBW-UHFFFAOYSA-N) with active sites .

- Reactivity Descriptors : Compute Fukui indices to predict sites for electrophilic attack or radical formation .

Q. What experimental strategies resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

- Standardized Solubility Assays : Conduct parallel experiments in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) under controlled pH (3–9) and temperature (25°C–50°C) .

- High-Performance Liquid Chromatography (HPLC) : Quantify solubility via calibration curves. Use C18 columns with UV detection at 254 nm .

- Controlled Crystallization : Isolate polymorphs (if any) via slow evaporation and compare dissolution profiles .

Example Workflow:

Prepare saturated solutions in triplicate.

Filter (0.22 µm membrane) to remove undissolved particles.

Q. How can artificial neural networks (ANNs) optimize the synthesis or degradation pathways of this compound?

Methodological Answer:

- Data Collection : Compile kinetic data (e.g., reaction rates, yields) from 40+ experiments (~2000 data points) .

- ANN Architecture : Design a feedforward network with input (e.g., temperature, catalyst concentration), hidden layers (ReLU activation), and output (yield/degradation efficiency) .

- Validation : Test predictions against independent fermentation or synthesis trials. Normalize input variables (e.g., PA/AA ratios) to improve accuracy .

Q. What methodologies assess the compound’s metabolic pathways in microbial systems?

Methodological Answer:

- Isotopic Labeling : Use C-labeled substrate to trace carbon flux via GC-MS .

- Enzyme Assays : Incubate with cell lysates from Propionibacterium spp. and monitor propionate conversion via NADH oxidation .

- Transcriptomics : Perform RNA-seq on exposed microbial cultures to identify upregulated degradation genes .

Example Protocol:

Cultivate microbes in minimal media with the compound as the sole carbon source.

Extract metabolites at lag/exponential phases.

Analyze via LC-MS and map to metabolic databases (e.g., KEGG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.